molecular formula C9H15N3O2S B053062 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide CAS No. 121679-30-9

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide

Cat. No.: B053062
CAS No.: 121679-30-9
M. Wt: 229.3 g/mol
InChI Key: CCZBHURGHJQGCB-UHFFFAOYSA-N
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Description

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is a high-purity chemical intermediate of significant interest in medicinal chemistry and anticancer research. This compound features a benzene sulfonamide scaffold, a structure widely recognized for its role in designing potent enzyme inhibitors. Key Research Applications & Value: Building Block for Anticancer Agents: This hydrazine-containing sulfonamide serves as a critical precursor in the synthesis of novel compounds targeting carbonic anhydrase isoforms (hCA IX and XII). These isoforms are overexpressed in various solid tumors (e.g., renal, colon, melanoma) in response to hypoxia, making them promising targets for selective anticancer therapies . Mechanism of Action: Derivatives synthesized from this core structure function as potent carbonic anhydrase inhibitors (CAIs). They bind to the zinc ion in the enzyme's active site, disrupting its ability to regulate pH in the tumor microenvironment. This inhibition can suppress tumor growth and survival, and has been shown to induce G1 phase cell cycle arrest and promote apoptosis (programmed cell death) in cancer cell lines . Selectivity & Efficacy: Research indicates that compounds derived from this scaffold can be engineered for enhanced selectivity toward cancer-associated CA isoforms over ubiquitous ones, potentially reducing off-target effects. Such derivatives have demonstrated considerable in vitro efficacy against a panel of cancer cell lines, underscoring their potential as viable leads in drug discovery . Researchers can utilize this intermediate to develop new chemical entities, particularly for projects focused on hypoxia-targeting therapeutics. The product is accompanied by comprehensive analytical data to ensure identity and purity for your research requirements. Please Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-hydrazinylphenyl)-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-11-15(13,14)7-6-8-2-4-9(12-10)5-3-8/h2-5,11-12H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZBHURGHJQGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436475
Record name 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121679-30-9
Record name 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide typically involves the reaction of 4-hydrazinylphenyl derivatives with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed

    Oxidation: Azo and azoxy compounds.

    Reduction: Hydrazones and other reduced derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Key Substituents Key Applications Spectral Features (IR/NMR) References
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide C₉H₁₅N₃O₂S Hydrazinylphenyl, methylsulfonamide Naratriptan intermediate NH stretching: 3150–3319 cm⁻¹
2-(1H-Indol-5-yl)-N-methylethanesulfonamide C₁₁H₁₄N₂O₂S Indole, methylsulfonamide Naratriptan precursor Indole NH: ~3400 cm⁻¹; δ 7.04 (1H, s)
2-(4-Aminophenyl)-N-methylethanesulfonamide C₉H₁₄N₂O₂S Aminophenyl, methylsulfonamide Intermediate for sulfonamide drugs NH₂ stretching: 3300–3450 cm⁻¹
N-(4-Hydroxyphenyl)benzenesulfonamide C₁₂H₁₁NO₃S Hydroxyphenyl, benzenesulfonamide Enzyme inhibitor, antimicrobial O–H stretching: ~3200 cm⁻¹

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • Hydrazinyl derivatives show strong NH stretching at 3150–3319 cm⁻¹ and C=S/C=O vibrations (1243–1682 cm⁻¹), depending on tautomeric forms .
    • Indole-containing sulfonamides exhibit characteristic NH stretches near 3400 cm⁻¹ and aromatic C–H bending in NMR (δ 6.47–7.04 ppm) .
  • NMR :
    • The hydrazinyl compound’s ¹H NMR displays a singlet for the hydrazine NH₂ group (δ 4.5–5.0 ppm), while the indole derivative shows a downfield shift for the indole proton (δ 7.04 ppm) .

Industrial and Regulatory Considerations

  • Purity Requirements : Pharmaceutical intermediates like this compound require >97% purity (HPLC) for regulatory compliance .
  • Cost and Availability : The hydrazinyl derivative is less commercially available than its indole counterpart, reflecting its niche role in synthesis .

Biological Activity

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide, also known as a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a hydrazinyl group attached to a phenyl ring and an ethanesulfonamide moiety. Its potential applications span various therapeutic areas, particularly in oncology and infectious diseases.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins or enzymes, which can lead to inhibition or modulation of their activity. This compound has been identified as a kinase inhibitor , making it a candidate for cancer therapy by interfering with signaling pathways that promote tumor growth .

Key Mechanisms:

  • Enzyme Inhibition : It inhibits specific kinases involved in cancer cell proliferation.
  • Redox Reactions : The compound may participate in redox reactions, influencing cellular oxidative stress pathways.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer types, including:

  • Colorectal Cancer
  • Non-Small Cell Lung Cancer

These findings suggest that the compound may disrupt the growth and survival of cancer cells through its kinase inhibition properties .

Antiviral Properties

In addition to its anticancer potential, this compound has been investigated for possible antiviral effects. Preliminary research indicates that it may interfere with viral replication mechanisms, although further studies are necessary to establish its efficacy and mechanism in this context.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameSimilarity IndexKey Features
4-Hydrazinylbenzenesulfonamide hydrochloride0.63Directly related sulfonamide structure
4-Amino-N-methylbenzenemethanesulfonamide0.89Exhibits similar biological activities
1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride0.81Different scaffold but similar functionality
2-(4-Aminophenyl)-N-methylethanesulfonamide0.77Shares phenyl and sulfonamide groups
3-Hydrazinylbenzenesulfonamide0.61Related hydrazine structure

This table illustrates the structural similarities and differences that contribute to the distinct biological activities observed in this compound compared to related compounds.

Research Findings

Numerous studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The synthesis typically involves reacting 4-hydrazinophenyl derivatives with ethanesulfonyl chloride under basic conditions.
  • Case Studies :
    • A study demonstrated its effectiveness in inhibiting tumor growth in xenograft models of colorectal cancer.
    • Another investigation highlighted its potential as a lead compound for developing new antiviral agents.

Q & A

Basic: How can researchers optimize the synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction conditions. For hydrazinyl-containing sulfonamides, key steps include:

  • Solvent selection : Polar aprotic solvents like sulfolane (used in decarboxylation of related sulfonamides ) enhance reaction efficiency.
  • Hydrazine stoichiometry : Controlled addition of hydrazine hydrate (as in ) minimizes side reactions.
  • Temperature control : Maintaining 60–80°C during coupling reactions reduces decomposition.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (as in ) isolates the product. Validate purity via HPLC (≥95%) and elemental analysis .

Basic: What spectroscopic and crystallographic methods are critical for verifying the structure of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Confirm hydrazinyl (-NH-NH₂) protons at δ 3.5–4.5 ppm and methyl group (N-CH₃) at δ 2.8–3.1 ppm .
    • ¹³C NMR : Identify sulfonamide sulfur-bound carbons (C-SO₂) at ~55 ppm .
  • X-ray crystallography : Resolve intermolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯O) as seen in analogous sulfonamides (bond lengths: 1.8–2.1 Å) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ matching theoretical mass (C₉H₁₅N₃O₂S: ~253.3 g/mol) .

Basic: How should researchers characterize the compound’s solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility profiling : Test in DMSO, water, and ethanol (common solvents for sulfonamides). Use UV-Vis spectroscopy to quantify solubility (e.g., λmax ~260 nm) .
  • Stability assays :
    • pH stability : Incubate in buffers (pH 2–9) for 24h; monitor degradation via TLC .
    • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition points (expected >200°C for sulfonamides) .

Advanced: What computational strategies are recommended to predict the compound’s bioactivity and binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Parameters:

    Grid Box SizeExhaustivenessScoring Function
    25 × 25 × 25 Å20Vina (kcal/mol)
    Reference crystal structures of sulfonamide-protein complexes (PDB: 3IAI) .
  • ADMET prediction : Employ SwissADME to assess permeability (LogP ~1.8) and cytochrome P450 interactions .

Advanced: How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

  • Kinase inhibition :
    • Use a fluorescence-based assay (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR). IC₅₀ values <10 µM indicate potency .
  • Antimicrobial testing :
    • MIC determination : Broth microdilution against S. aureus and E. coli (NCCLS guidelines). Include positive controls (e.g., ciprofloxacin) .
    • Time-kill assays : Monitor bacterial viability over 24h to assess bactericidal vs. bacteriostatic effects .

Advanced: How should researchers resolve contradictions between experimental data (e.g., NMR vs. crystallography)?

Methodological Answer:

  • Case example : If NMR suggests a planar hydrazine group but crystallography shows a twisted conformation:
    • Repeat experiments : Ensure sample purity and crystallization conditions (e.g., solvent evaporation vs. diffusion) .
    • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data .
    • Variable-temperature NMR : Detect dynamic equilibria (e.g., conformational flipping) .

Safety and Handling: What protocols are essential for safe laboratory use of this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles (hydrazine derivatives are skin irritants) .
  • Ventilation : Use fume hoods for weighing and synthesis (hydrazine vapors are toxic) .
  • Spill management : Neutralize with 10% acetic acid; collect residues in hazardous waste containers .

Tables for Key Data

Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected SignalReference
¹H NMR (DMSO-d6)δ 2.8 (s, 3H, N-CH₃), δ 6.7–7.2 (m, 4H, Ar-H)
IR (KBr)3350 cm⁻¹ (N-H), 1150 cm⁻¹ (S=O)

Table 2: Stability Profile in Aqueous Buffers

pHDegradation (%) at 24h
215
75
925
Data derived from analogous sulfonamides

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